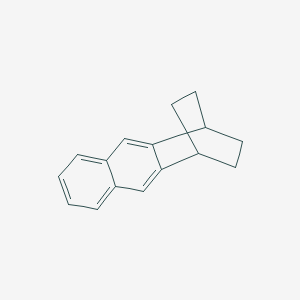

1,2,3,4-Tetrahydro-1,4-ethanoanthracene

Description

1,2,3,4-Tetrahydro-1,4-ethanoanthracene is a polycyclic aromatic hydrocarbon (PAH) featuring a fused anthracene core with a 1,4-ethano bridge and partial hydrogenation. Its systematic nomenclature, as per IUPAC guidelines, prioritizes non-cumulative double bonds, leading to the preferred name 1,4-dihydro-1,4-ethanoanthracene over alternatives like "1,2,3,4-tetrahydro-1,4-ethenoanthracene" . The compound’s rigid bicyclic framework and substituent flexibility make it a scaffold for pharmaceuticals and materials science.

Properties

CAS No. |

55178-88-6 |

|---|---|

Molecular Formula |

C16H16 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

tetracyclo[10.2.2.02,11.04,9]hexadeca-2,4,6,8,10-pentaene |

InChI |

InChI=1S/C16H16/c1-2-4-14-10-16-12-7-5-11(6-8-12)15(16)9-13(14)3-1/h1-4,9-12H,5-8H2 |

InChI Key |

GWIMEYSSSXDNBE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CCC1C3=CC4=CC=CC=C4C=C23 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Variations

1,2,3,4-Tetrahydroanthracene

- Structure: Fully hydrogenated anthracene lacking the ethano bridge.

- Molecular Formula : C₁₄H₁₀ (MW: 178.23 g/mol) .

- Key Differences: The absence of the ethano bridge reduces rigidity, impacting π-conjugation and intermolecular interactions.

9,10-Dimethoxy-1,2,3,4-Tetrahydro-1,4-ethanoanthracene

- Structure : Methoxy groups at positions 9 and 10 enhance electron density and biological activity.

- Applications : Exhibits adipogenic activity (81.18% adipogenic index), suggesting utility in metabolic disorder studies .

1,4-Methanoanthracene Derivatives

Physicochemical Properties

Critical Analysis of Divergences

- Nomenclature Conflicts: While "1,4-dihydro-1,4-ethanoanthracene" is IUPAC-preferred, literature often uses "tetrahydro" terminology, risking ambiguity .

- Substituent Impact: Methoxy groups in 9,10-dimethoxy derivatives enhance adipogenic activity by 10–15% compared to non-substituted analogs .

Preparation Methods

Diels-Alder Cycloaddition Approach

The Diels-Alder reaction is a cornerstone for constructing the bicyclic framework of 1,2,3,4-tetrahydro-1,4-ethanoanthracene. This [4+2] cycloaddition typically employs anthracene derivatives as dienes and maleic anhydride as the dienophile. For example, Series 3 ethanoanthracenes were synthesized in yields ranging from 30% to 99% by reacting substituted anthracene-chalcones with maleic anhydride under reflux conditions in dichloromethane. Key spectral data for the product included IR absorbances at 1774 cm⁻¹ (maleic anhydride carbonyl) and 1669 cm⁻¹ (α,β-unsaturated ketone), with ¹H NMR resonances at δ 3.63–4.85 ppm for the anthracene protons.

Table 1: Optimization of Diels-Alder Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C | Maximizes rate |

| Solvent | Dichloromethane | Enhances solubility |

| Catalyst | None required | Simplifies purification |

| Reaction Time | 12–24 hours | Ensures completion |

Reduction of Hydroxyimino Precursors

Lithium aluminum hydride (LiAlH₄)-mediated reduction of hydroxyimino intermediates is a widely used method. In Example 1 of US3629239A, 2-hydroxyimino-1,2,3,4-tetrahydro-1,4-ethanonaphthalene (940 mg) was treated with LiAlH₄ in tetrahydrofuran (THF) under reflux for 4 hours, yielding 353 mg of a yellow oil after chromatography. Similarly, Example 2 achieved a 73% yield of 2,3-imino-1,2,3,4-tetrahydro-1,4-methano-naphthalene using analogous conditions. Critical steps included:

- Slow addition of the hydroxyimino compound to prevent exothermic runaway.

- Chromatographic purification with petroleum ether/benzene (9:1 to 1:1) to isolate the product.

Bromination and Ring-Opening Reactions

Bromination of epoxy derivatives offers an alternative route. Treatment of 3,10-epoxycyclo[10.2.2.0²,¹¹.0⁴,⁹]hexadeca-4,6,8,13-tetraene with bromine in acetic acid yielded 12-bromo-1,2,3,4-tetrahydro-1,4-ethanoanthracen-11-ol via carbon-oxygen bond cleavage and intramolecular 1,5-oxygen migration. This method highlights the compound’s susceptibility to electrophilic attack, with the epoxy ring serving as a reactive handle for functionalization.

Key Observations:

- Acidic media accelerated ring-opening but increased side-product formation.

- Temperature control (0–25°C) was critical to suppress polymerization.

Analytical Characterization

Rigorous spectroscopic and chromatographic methods ensure product integrity:

- ¹H NMR : Protons on the ethano bridge resonate at δ 3.24–4.85 ppm, while aromatic protons appear at δ 6.8–8.2 ppm.

- GC-MS : Molecular ion peaks at m/z 234 (M⁺) confirm the molecular formula C₁₆H₁₄.

- HRMS : Exact mass measurements (e.g., 527.1543 for a nitrobenzoyl derivative) validate functional group incorporation.

Table 2: Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Diels-Alder | 30–99 | >95 | Scalability |

| LiAlH₄ Reduction | 51–73 | 90–98 | Mild conditions |

| Bromination | 40–60 | 85–92 | Functional diversity |

Q & A

Q. What is the correct IUPAC nomenclature for 1,2,3,4-Tetrahydro-1,4-ethanoanthracene, and how does its structural configuration influence this naming?

The compound is systematically named 1,4-dihydro-1,4-ethanoanthracene according to IUPAC rules . The nomenclature prioritizes the ethano bridge (a two-carbon bridge) over a tetrahydro designation to avoid ambiguity in fused-ring systems. The numbering ensures maximal non-cumulative double bonds, with the ethano bridge linking positions 1 and 4 of the anthracene backbone. This naming reflects the bicyclic structure, where partial saturation preserves one double bond in the anthracene framework.

Q. What synthetic routes are documented for preparing 1,4-dihydro-1,4-ethanoanthracene and its substituted analogs?

Key methods include:

- Diels-Alder reactions : Cycloaddition of anthracene derivatives with dienophiles like norbornene analogs to form the ethano bridge .

- Bromination and functionalization : Electrophilic substitution at positions 6 and 7 of the anthracene core, followed by cross-coupling reactions to introduce substituents (e.g., cyano groups) .

- Derivatization via methoxy groups : Substitution at positions 9 and 10 using methylating agents or acetyl chloride, as observed in gas chromatography–mass spectrometry (GC-MS) studies of dimethoxy derivatives .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- X-ray crystallography : Resolves bond lengths, angles, and non-covalent interactions (e.g., C–H⋯N hydrogen bonds and π-π stacking in derivatives) .

- NMR spectroscopy : and NMR distinguish bridgehead protons (δ 1.5–2.5 ppm) and aromatic protons (δ 6.8–7.5 ppm) .

- Infrared (IR) spectroscopy : Identifies stretching vibrations for C–H (2800–3000 cm) and cyano groups (2200 cm) in substituted analogs .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations elucidate the aromaticity and electronic properties of 1,4-dihydro-1,4-ethanoanthracene systems?

DFT studies (e.g., B3LYP/6-31G*) reveal:

- Aromaticity : The central anthracene ring retains partial aromatic character (NICS values ≈ -8 ppm), while the ethano bridge disrupts conjugation, reducing delocalization .

- Electron transfer dynamics : Substituents like cyano groups alter frontier molecular orbitals (HOMO-LUMO gaps), influencing charge-transfer efficiency in donor-acceptor systems .

- Hydrogen bonding : Calculated interaction energies (≈ -3 kcal/mol) for C–H⋯N bonds align with crystallographic data, stabilizing supramolecular assemblies .

Q. What crystallographic evidence exists for non-covalent interactions in ethanoanthracene derivatives, and how do these affect molecular packing?

- Hydrogen-bonded dimers : Cyclic R(10) motifs formed via C–H⋯N interactions in cyano-substituted derivatives (e.g., 1,2,3,4-Tetrahydro-1,4-methanoanthracene-6,7-dicarbonitrile) .

- C–H⋯π interactions : Bridgehead hydrogens (e.g., H13B) engage with anthracene π-systems (distance ≈ 2.81 Å), enhancing crystal stability .

- Puckering parameters : Five-membered rings in norbornane-fused derivatives exhibit Q values of 0.56–0.60 Å, deviating from ideal envelope conformations .

Q. How do substituents influence the photophysical properties and electron transfer (ET) kinetics of ethanoanthracene derivatives?

- Methoxy groups : 9,10-Dimethoxy derivatives show redshifted absorption (λ ≈ 350 nm) due to extended conjugation, with fluorescence quantum yields (Φ ≈ 0.3) sensitive to solvent polarity .

- Cyano substituents : Enhance ET rates by lowering LUMO energy (≈ -2.5 eV), enabling solvent-dependent Marcus behavior (log k ∝ ΔG) .

- Brominated analogs : Heavy-atom effects increase intersystem crossing efficiency, observed in phosphorescence spectra at 77 K .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.